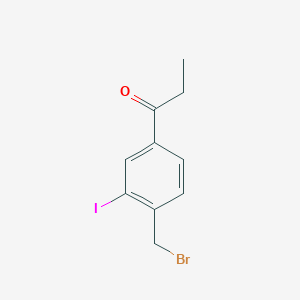
1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one is an organic compound with a complex structure, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring
准备方法
The synthesis of 1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the bromination of a precursor compound, followed by iodination under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene can yield 4-bromo-3-nitro-1-bromomethylbenzene, which can then be further processed to introduce the iodine atom .
化学反应分析
1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can yield corresponding ketones or carboxylic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
科学研究应用
1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The presence of bromine and iodine atoms makes the phenyl ring highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions .
相似化合物的比较
1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one can be compared with other halogenated aromatic compounds such as:
1-(4-Bromophenyl)propan-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-(4-Iodophenyl)propan-1-one: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.
4-Bromo-3-nitro-1-bromomethylbenzene: A precursor in the synthesis of the target compound, highlighting the importance of multi-step synthesis in achieving complex structures.
生物活性
1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one is an organic compound notable for its unique structure, which includes a bromomethyl group and an iodo-substituted phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C10H10BrIO
- Molecular Weight : 352.99 g/mol
- CAS Number : 1803864-69-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and iodine) enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and potentially inhibit enzyme activities. These interactions may lead to various pharmacological effects, including anti-cancer and anti-inflammatory activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related halogenated compounds have been shown to inhibit cell proliferation in pancreatic cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has shown that halogenated phenyl compounds can disrupt microbial cell membranes or inhibit vital enzymes, leading to increased susceptibility of pathogens to treatment. This property is particularly relevant in the context of rising antibiotic resistance .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Bromophenyl)propan-1-one | Structure | Lacks iodine; simpler structure |
| 1-(3-Iodophenyl)propan-1-one | Structure | Lacks bromine; different halogen substitution |
| 1-Bromo-2-(4-methoxyphenyl)ethanone | Structure | Contains a methoxy group instead of iodine |
| 2-Iodo-N-(4-bromobenzyl)-N-methylacetamide | Structure | Different functional groups; used in medicinal chemistry |
This table highlights how the unique combination of bromine and iodine in this compound may confer distinct chemical reactivity and biological activity compared to its analogs.
Case Studies
Case Study 1: Anticancer Screening
In a study examining the anticancer potential of halogenated ketones, this compound was screened against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. The study concluded that this compound could serve as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of halogenated compounds, including this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting that the compound could be developed into a novel antimicrobial agent .
属性
分子式 |
C10H10BrIO |
|---|---|
分子量 |
352.99 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-3-iodophenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrIO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |
InChI 键 |
FZMYWVUVZXBPII-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C(C=C1)CBr)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















